molecular formula C21H33N3 B4688192 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine

Cat. No.: B4688192
M. Wt: 327.5 g/mol
InChI Key: BOBWYSLBDFVSAQ-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by other names such as Bis(3-dimethylamino-1-propyl)amine and Dipropylenetriamine, N,N,N’,N’-tetramethyl- . This compound is a colorless or pale yellow liquid with a characteristic amine odor. It is soluble in water and alcohols but insoluble in common organic solvents .

Preparation Methods

The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine in a nucleophilic substitution reaction to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine involves its interaction with molecular targets such as nucleic acids and proteins. The compound can form complexes with nucleic acids, facilitating their delivery into cells. This property is particularly useful in gene therapy and other biomedical applications . The specific pathways involved depend on the context of its use, such as the type of nucleic acid being delivered and the target cells.

Comparison with Similar Compounds

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine can be compared with other similar compounds, such as:

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(naphthalen-1-ylmethyl)propane-1,3-diamine lies in its ability to form stable complexes with nucleic acids, making it particularly valuable in gene delivery research .

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3/c1-22(2)14-8-16-24(17-9-15-23(3)4)18-20-12-7-11-19-10-5-6-13-21(19)20/h5-7,10-13H,8-9,14-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBWYSLBDFVSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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